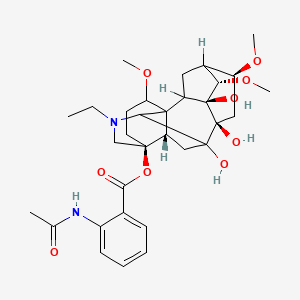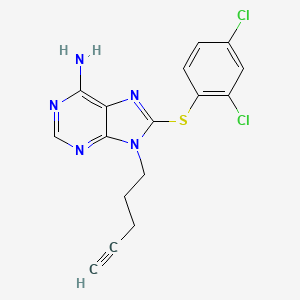
Pipemidic acid
概要
説明
Synthesis Analysis
Pipemidic acid has been reacted with magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium to form complexes . These compounds were characterized by the melting point, conductance studies, IR, UV, 1 H-NMR, CHN, and atomic absorption analysis . The results suggested oxygen atoms present at carbonyl and carboxylic group render the bidentate6 property to the pipemidic acid .
Molecular Structure Analysis
The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . Many characterization techniques, including FT-IR, DSC, Single XRD, and DFT calculations, were employed to analyze the salts’ structural and physicochemical properties .
Chemical Reactions Analysis
The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . The proton is transferred from oxalic, salicylic acid, and p-toluene sulfonic monohydrate to pyridine nitrogen of PMA .
Physical And Chemical Properties Analysis
The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . Many characterization techniques, including FT-IR, DSC, Single XRD, and DFT calculations, were employed to analyze the salts’ structural and physicochemical properties .
科学的研究の応用
Antibacterial Studies
Pipemidic acid, like other quinolones, is susceptible against different organisms in vitro . It has been found to be susceptible against different species of Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria . It also showed some activity against Gram-positive bacteria .
Interaction with Essential and Trace Elements
To study the probable interaction of pipemidic acid with essential and trace elements present in the human body, pipemidic acid has been reacted with magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, zinc, and cadmium .
Inhibition of DNA Synthesis
Pipemidic acid is bactericidal by inhibition of DNA synthesis . It has a protective effect in experimental infections with E.coli and Ps. aeruginosa .
Treatment of Urinary Tract Infections
Pipemidic acid is effective for the treatment of urinary tract infections in man . It is useful for infectious inflammatory diseases of the kidney, urinary tract, and prostate when given for 10 days twice daily in a dose of 400mg and has high efficacy against both Gram-negative and Gram-positive bacteria .
Study of DNA Damage and Mutagenic Activity
Pipemidic acid is used to study DNA damage and mutagenic activity .
Induction of Articular Lesions
Pipemidic acid has been used to induce articular lesions in the neonatal mouse .
Study of Human Lymphocyte Blastogenesis and γ-Interferon Production
Pipemidic acid is used to study human lymphocyte blastogenesis and γ-interferon production .
Synthesis of Molecular Salts
The research involves synthesizing 1:1 salts of Pipemidic acid (PMA) with oxalic acid (OA), salicylic acid (SA), and p-Toluene sulfonic monohydrate (BS) using a slow evaporation method . Many characterization techniques, including FT-IR, DSC, Single XRD, and DFT calculations, were employed to analyze the salts’ structural and physicochemical properties .
作用機序
Target of Action
Pipemidic acid is a broad-spectrum antibacterial agent, effective principally against Gram-negative organisms . It is found to be susceptible against different species of Escherichia, Proteus, Morganella, Citrobacter, Klebsiella, Enterobacter, Serratia, Pseudomonas aeruginosa, Pseudomonas cepacia, and other non-fermenting Gram-negative bacteria . It also shows some activity against Gram-positive bacteria .
Mode of Action
Pipemidic acid is bactericidal by inhibition of DNA synthesis . The basic piperazine ring, which can form the zwitterionic nature with the carboxylic acid at the C3-position, has subsequently been shown to increase the ability of the drugs to penetrate the bacterial cells resulting in enhanced activity .
Biochemical Pathways
It is known that pipemidic acid and its complexes have inhibitory action against escherichia coli, bacillus subtilis, streptococcus pneumonia, and pseudomonas aeruginosa . The downstream effects of these interactions are likely to include disruption of bacterial growth and proliferation.
Pharmacokinetics
It is known that the zwitterionic forms of pipemidic acid resulted in significant tissue penetration in pharmacokinetics This suggests that pipemidic acid may have good bioavailability
Result of Action
The result of pipemidic acid’s action is the inhibition of bacterial growth and proliferation. By inhibiting DNA synthesis, pipemidic acid disrupts the life cycle of the bacteria, leading to their death . This makes pipemidic acid an effective treatment for infections caused by susceptible bacteria.
Action Environment
The action of pipemidic acid can be influenced by environmental factors. For example, concurrent administration of essential and trace elements with quinolones decreases gastrointestinal absorption, causing therapeutic failure This suggests that the presence of certain substances in the body can affect the efficacy and stability of pipemidic acid
Safety and Hazards
将来の方向性
The emergence of bacterial resistance to the quinolones is a major factor that will determine the future clinical effectiveness of these agents . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future . The development of new multicomponent crystal forms of pipemidic acid is still underexplored .
特性
IUPAC Name |
8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-18-8-10(13(21)22)11(20)9-7-16-14(17-12(9)18)19-5-3-15-4-6-19/h7-8,15H,2-6H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHZPMXAZQZXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023479 | |
| Record name | Pipemidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.322 mg/mL at 25 °C | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pipemidic acid | |
CAS RN |
51940-44-4 | |
| Record name | Pipemidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51940-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipemidic acid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051940444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipemidic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pipemidic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipemidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipemidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPEMIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J5HVR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
| Record name | Pipemidic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



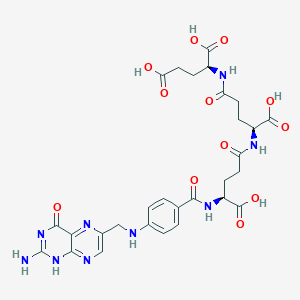


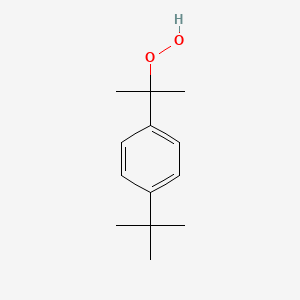


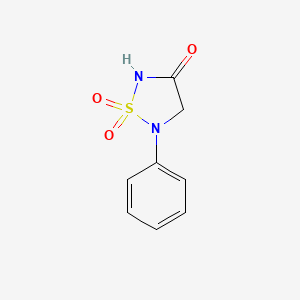
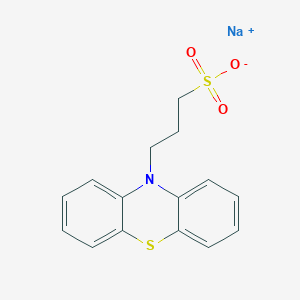
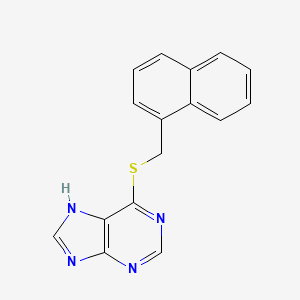
![2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B1678331.png)
